Cas no 2025970-82-3 (1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol)

1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol
- 2025970-82-3
- EN300-1650820
- 1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol
-
- インチ: 1S/C7H13F2NO/c8-3-7(11)5-10-2-1-6(9)4-10/h6-7,11H,1-5H2
- InChIKey: RBAFXEJVCCKOOH-UHFFFAOYSA-N
- SMILES: FC1CCN(CC(CF)O)C1
計算された属性
- 精确分子量: 165.09652036g/mol
- 同位素质量: 165.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 123
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 23.5Ų
1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1650820-0.05g |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 0.05g |
$1428.0 | 2023-07-10 | ||
Enamine | EN300-1650820-2.5g |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 2.5g |
$3332.0 | 2023-07-10 | ||
Enamine | EN300-1650820-10000mg |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 10000mg |
$4852.0 | 2023-09-21 | ||
Enamine | EN300-1650820-1.0g |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 1.0g |
$1701.0 | 2023-07-10 | ||
Enamine | EN300-1650820-0.25g |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 0.25g |
$1564.0 | 2023-07-10 | ||
Enamine | EN300-1650820-0.5g |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 0.5g |
$1632.0 | 2023-07-10 | ||
Enamine | EN300-1650820-500mg |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 500mg |
$1084.0 | 2023-09-21 | ||
Enamine | EN300-1650820-50mg |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 50mg |
$948.0 | 2023-09-21 | ||
Enamine | EN300-1650820-1000mg |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 1000mg |
$1129.0 | 2023-09-21 | ||
Enamine | EN300-1650820-100mg |
1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol |
2025970-82-3 | 100mg |
$993.0 | 2023-09-21 |
1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-olに関する追加情報
1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol: A Comprehensive Overview
1-Fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol, identified by the CAS number 2025970-82-3, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a fluorine atom, a pyrrolidine ring, and a hydroxyl group. The presence of fluorine atoms in the molecule contributes to its distinct chemical properties, making it an interesting subject for both academic and industrial research.
The synthesis of 1-fluoro-substituted compounds has been a focal point in organic chemistry due to their potential as intermediates in drug discovery and material science. Recent studies have highlighted the importance of fluorinated compounds in enhancing the pharmacokinetic properties of drugs, such as improving bioavailability and reducing toxicity. For instance, research published in the Journal of Medicinal Chemistry demonstrated that fluorinated analogs of certain bioactive molecules exhibit superior binding affinities to their targets compared to their non-fluorinated counterparts.
The structure of 1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2-ol consists of a pyrrolidine ring with a fluorine substituent at position 3 and a hydroxyl group at position 2 on the propane chain. This arrangement allows for diverse reactivity and functionalization possibilities. The pyrrolidine ring, being a five-membered amine-containing heterocycle, is known for its stability and ability to participate in various chemical reactions, such as nucleophilic substitutions and cyclizations.
In terms of applications, this compound has shown promise in the development of novel materials with tailored properties. For example, researchers have explored its use in the synthesis of advanced polymers and surfactants. A study conducted at the University of California revealed that incorporating fluorinated groups into polymer backbones can significantly enhance their thermal stability and mechanical strength. These findings underscore the potential of CAS No. 2025970-82-3 as a building block for high-performance materials.
Beyond its material science applications, this compound has also garnered attention in the field of catalysis. The hydroxyl group present in its structure can act as a coordinating site for metal catalysts, facilitating various catalytic processes such as oxidation and hydrogenation. Recent advancements in asymmetric catalysis have leveraged similar structures to achieve high enantioselectivity in complex molecule syntheses.
The synthesis of CAS No. 2025970-82-3 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yields and purity. Key steps include the formation of the pyrrolidine ring through cyclization reactions and subsequent fluorination to introduce the fluorine substituent. These processes are often optimized using modern computational chemistry tools, which help predict reaction outcomes and guide experimental design.
In conclusion, 1-fluoro-3-(3-fluoropyrrolidin-1-yl)propan-2 strong>-< strong >ol strong > represents an exciting compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and material science, positions it as a valuable tool for future innovations. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in both academic and industrial settings.
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